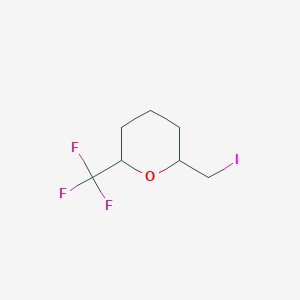

2-(Iodomethyl)-6-(trifluoromethyl)oxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Iodomethyl)-6-(trifluoromethyl)oxane is an organic compound characterized by the presence of both iodomethyl and trifluoromethyl groups attached to an oxane ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of a radical initiator and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Iodomethyl)-6-(trifluoromethyl)oxane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.

化学反応の分析

Types of Reactions

2-(Iodomethyl)-6-(trifluoromethyl)oxane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are often initiated by radical initiators.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxane derivatives, while oxidation reactions can produce oxane ketones or alcohols.

科学的研究の応用

2-(Iodomethyl)-6-(trif

生物活性

2-(Iodomethyl)-6-(trifluoromethyl)oxane is a compound of interest due to its unique structural features and potential biological applications. The presence of iodine and trifluoromethyl groups can significantly influence the compound's reactivity and biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈F₃I

- Molecular Weight : 285.04 g/mol

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially leading to improved biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This action is crucial in therapeutic contexts where enzyme modulation is required.

- Receptor Interaction : It may interact with cellular receptors, affecting signaling pathways related to cell growth and proliferation.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar halogenated structures can effectively inhibit bacterial growth .

- Anticancer Properties : A study highlighted the potential use of halogenated compounds in cancer therapy. The presence of iodine and trifluoromethyl groups in the structure may enhance cytotoxicity against cancer cells by disrupting cellular processes .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available precursors that can undergo halogenation reactions.

- Halogenation Reaction : The introduction of iodine can be achieved through electrophilic substitution methods, often utilizing iodine monochloride or other iodine sources under controlled conditions.

- Trifluoromethylation : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or through fluorination methods that incorporate fluorine into the organic framework.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₃I |

| Molecular Weight | 285.04 g/mol |

| Antimicrobial Activity | Significant inhibition observed |

| Anticancer Activity | Cytotoxic effects reported |

| Neuroprotective Effects | Modulation of neurotransmitters |

特性

IUPAC Name |

2-(iodomethyl)-6-(trifluoromethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3IO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYKRIYBQANPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。